molecular formula C12H18BrNO B12969561 1-(3-Bromo-5-methoxyphenyl)pentan-1-amine CAS No. 1391202-32-6

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine

Cat. No.: B12969561
CAS No.: 1391202-32-6
M. Wt: 272.18 g/mol
InChI Key: MGXMEMSOIPLMQS-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18BrNO It is characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methoxyphenyl)pentan-1-amine typically involves the bromination of 3-methoxyphenylpentan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring play a crucial role in modulating the compound’s binding affinity and activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine can be compared with other similar compounds, such as:

    1-(3-Chloro-5-methoxyphenyl)pentan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-5-hydroxyphenyl)pentan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-Bromo-5-methoxyphenyl)butan-1-amine: Similar structure but with a shorter butan-1-amine chain.

The uniqueness of this compound lies in its specific combination of functional groups and chain length, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1391202-32-6

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)pentan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-3-4-5-12(14)9-6-10(13)8-11(7-9)15-2/h6-8,12H,3-5,14H2,1-2H3

InChI Key

MGXMEMSOIPLMQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC(=C1)Br)OC)N

Origin of Product

United States

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